Cas no 15870-91-4 (6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one)

6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one structure
15870-91-4 structure
Nombre del producto:6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one
Número CAS:15870-91-4
MF:C14H14O4
Megavatios:246.258564472198
CID:1336833
PubChem ID:3873459

6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one Propiedades químicas y físicas

Nombre e identificación

    • 6-Hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
    • 4-Hexen-3-one, 1-hydroxy-1-phenyl-, (4E)-
    • 6-hydroxy-6-phenyl-2-hexen-4-one
    • 6-hydroxy-7-(3,3-dimethylallyloxy)coumarin
    • (E)-1-hydroxy-1-phenylhex-4-en-3-one
    • CTK1J8553
    • 7-O-(3,3-Dimethylallyl)-aesculetin
    • 6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2H-1-benzopyran-2-one
    • 6-hydroxy-7-prenyloxycoumarin
    • 6-Hydroxy-7-(isopentenyloxy)-2H-1-benzopyran-2-one
    • Prenyletin
    • 6-Hydroxy-7-[(3-methyl-2-butenyl)oxy]-2H-1-benzopyran-2-one
    • SR-05000002493
    • 15870-91-4
    • SpecPlus_000123
    • KBioSS_001090
    • KBio2_006226
    • Spectrum3_000034
    • SPECTRUM100101
    • Spectrum2_000250
    • SDCCGMLS-0066355.P001
    • NCGC00095380-01
    • KBio1_001163
    • SPBio_000040
    • SCHEMBL12062090
    • Spectrum4_001315
    • CCG-39811
    • DTXSID101347414
    • 6-hydroxy-7-(3-methylbut-2-enoxy)chromen-2-one
    • BRD-K81750404-001-03-3
    • KBio3_000867
    • NCGC00095380-02
    • SR-05000002493-1
    • CS-0834513
    • HY-N11767
    • CHEMBL607536
    • KBio2_003658
    • Spectrum5_000129
    • BSPBio_001727
    • KBioGR_001749
    • BRD-K81750404-001-02-5
    • DivK1c_006219
    • KBio2_001090
    • Spectrum_000610
    • TS-10251
    • DA-49933
    • 6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one
    • Renchi: InChI=1S/C14H14O4/c1-9(2)5-6-17-13-8-12-10(7-11(13)15)3-4-14(16)18-12/h3-5,7-8,15H,6H2,1-2H3
    • Clave inchi: AWEFUQDNSBBNCR-UHFFFAOYSA-N
    • Sonrisas: CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)O)C

Atributos calculados

  • Calidad precisa: 246.08922
  • Masa isotópica única: 246.08920892g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 368
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.8Ų
  • Xlogp3: 3

Propiedades experimentales

  • PSA: 55.76

6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
TN7234-50mg
Prenyletin
15870-91-4 99.32%
50mg
¥ 9870 2024-07-19
TargetMol Chemicals
TN7234-100mg
Prenyletin
15870-91-4 99.32%
100mg
¥ 13600 2024-07-19
TargetMol Chemicals
TN7234-5 mg
Prenyletin
15870-91-4 98%
5mg
¥ 3,270 2023-07-10
TargetMol Chemicals
TN7234-1 mg
Prenyletin
15870-91-4 98%
1mg
¥ 1,300 2023-07-10
TargetMol Chemicals
TN7234-25 mg
Prenyletin
15870-91-4 98%
25mg
¥ 8,600 2023-07-10
TargetMol Chemicals
TN7234-10mg
Prenyletin
15870-91-4 99.32%
10mg
¥ 4770 2024-07-19
TargetMol Chemicals
TN7234-25mg
Prenyletin
15870-91-4 99.32%
25mg
¥ 7530 2024-07-19
TargetMol Chemicals
TN7234-50 mg
Prenyletin
15870-91-4 98%
50mg
¥ 13,200 2023-07-10
TargetMol Chemicals
TN7234-500mg
Prenyletin
15870-91-4 99.32%
500mg
¥ 27300 2024-07-19
TargetMol Chemicals
TN7234-10 mg
Prenyletin
15870-91-4 98%
10mg
¥ 4,940 2023-07-10
Proveedores recomendados
atkchemica
(CAS:15870-91-4)6-hydroxy-7-[(3-methyl-2-buten-1-yl)oxy]-2h-chromen-2-one
CL2276
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe